1-Ethyl-5-methyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-ethyl-5-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-12-7-11-9-6-8(2)4-5-10(9)12/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHPQBJNVMVWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
The most widely reported method involves heating N-ethyl-4-methyl-benzene-1,2-diamine with formic acid at 100–120°C for 6–8 hours. The reaction proceeds via imine formation, followed by cyclodehydration to yield the benzimidazole core.
Example Protocol:
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Combine N-ethyl-4-methyl-benzene-1,2-diamine (10 mmol) and formic acid (20 mL).
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Reflux at 110°C for 7 hours under nitrogen.
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Cool to room temperature, neutralize with aqueous NaOH, and extract with ethyl acetate.
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Purify via column chromatography (hexane/ethyl acetate, 3:1) to obtain the product as a white solid (yield: 72–78%).
Characterization Data:
Transition Metal-Catalyzed Synthesis
Nickel-based catalysts have been employed to accelerate cyclization and improve yields in industrial settings. A continuous flow process using a nickel-doped catalyst bed achieves near-quantitative conversion at 150°C and 5 bar pressure.
Advantages:
-
Higher throughput (up to 90% yield).
-
Reduced reaction time (2–3 hours).
Alternative Routes via Intermediate Functionalization
Suzuki-Miyaura Coupling
A patent by describes the use of palladium-catalyzed cross-coupling to introduce methyl groups at the 5-position. Brominated intermediates are reacted with methylboronic acid under Miyaura conditions.
Example Protocol:
Reductive Alkylation
Ethyl and methyl groups can be introduced sequentially via reductive alkylation of a primary amine intermediate. For example, 5-methyl-1H-benzo[d]imidazole is treated with acetaldehyde and sodium cyanoborohydride in methanol to install the ethyl group.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Scalability | Purity |
|---|---|---|---|---|
| Acid-catalyzed cyclization | 72–78% | 7 hours | Lab-scale | >95% |
| Nickel-catalyzed flow | 85–90% | 2–3 hours | Industrial | >98% |
| Suzuki-Miyaura coupling | 65% | 12 hours | Lab-scale | >90% |
The nickel-catalyzed flow method is superior for large-scale synthesis, while acid-catalyzed cyclization remains accessible for routine laboratory use.
Challenges and Optimization Strategies
Chemical Reactions Analysis
1-Ethyl-5-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.
Common Reagents and Conditions: Typical reagents include formic acid, aldehydes, cyanogen bromide, and carbondisulphide.
Scientific Research Applications
Antiviral Activity
1-Ethyl-5-methyl-1H-benzo[d]imidazole and its derivatives have been investigated for their antiviral properties against various viral strains. Research has shown that benzimidazole derivatives can inhibit the replication of viruses such as HIV, hepatitis B and C, enteroviruses, and herpes simplex virus. For instance, certain derivatives demonstrated significant inhibition of HIV reverse transcriptase, with effective concentrations (EC50) ranging from 5.28 to 31.86 µM against primary isolates of HIV-1 . Additionally, compounds derived from benzimidazole have shown promising results against hepatitis C virus, with some exhibiting low IC50 values in the nanomolar range .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Benzimidazole derivatives are known to exhibit broad-spectrum activity against various bacteria and fungi. The structural modifications in this compound enhance its interaction with microbial targets, leading to improved efficacy against resistant strains .
Anticancer Potential
Benzimidazole derivatives are recognized for their anticancer properties. Studies have indicated that this compound can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell growth and survival pathways. The compound's ability to inhibit key enzymes linked to cancer progression makes it a candidate for further development in oncology .
Chemical Reactivity and Synthesis
This compound undergoes various chemical reactions that can be exploited for synthesizing novel compounds. These reactions include:
- Oxidation : The compound can be oxidized using common oxidizing agents to yield different products.
- Reduction : It can participate in reduction reactions using reducing agents such as sodium borohydride.
- Substitution : Functional groups on the benzimidazole ring can be substituted, allowing for the creation of diverse derivatives with tailored properties.
Fluorescent Sensors
Recent studies have highlighted the potential of this compound in the development of fluorescent sensors. Its unique electronic properties enable it to act as a sensitive probe for detecting various analytes. For example, compounds incorporating benzimidazole structures have been utilized in colorimetric and ratiometric fluorescent sensors due to their high sensitivity and rapid response times .
Photophysical Properties
The extended π-conjugated systems involving benzimidazoles exhibit enhanced photoluminescence, making them suitable for applications in optoelectronics and photonics. This characteristic allows for their use in light-emitting devices and other advanced materials .
Antiviral Efficacy Against HIV
A study conducted by Singh et al. synthesized several substituted benzimidazoles as potential reverse transcriptase inhibitors against HIV-1. Among these, specific derivatives showed notable antiviral activity with EC50 values significantly lower than standard treatments, indicating their potential as effective therapeutic agents .
Anticancer Activity Exploration
Research by Ferro et al. focused on synthesizing N-substituted benzimidazoles that exhibited potent anticancer activity across various cell lines. The study reported that certain derivatives not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways, showcasing their dual action against cancer cells .
Mechanism of Action
The mechanism of action of benzimidazole, 1-ethyl-5-methyl-(8CI) involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Protein Interactions: It can interact with proteins, altering their structure and function.
Pathways Involved: The compound may affect pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1-Phenylimidazole
- Structure : Substituted with a phenyl group at N1 instead of ethyl.
- Reactivity : Reacts with ozone (1:1 molar ratio) to form N-phenylformamide (91% yield) via cleavage of the imidazole ring .
- Key Difference : The phenyl group enhances π-conjugation but reduces solubility compared to the ethyl group in 1-Ethyl-5-methyl-1H-benzo[d]imidazole.
1-Benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate
- Structure : Contains a benzyl group at N1 and a carboxylate ester at C3.
- Properties : Crystallographic studies reveal strong intermolecular interactions (e.g., C–H···π, π–π stacking) due to the planar benzimidazole core .
- Comparison : The ethyl and methyl groups in this compound likely reduce crystallinity compared to bulkier substituents like benzyl.
Nitro-Substituted Imidazoles (e.g., 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile)
- Structure : Nitro groups at C5 introduce strong electron-withdrawing effects.
- Reactivity : Nitro groups decrease electron density, reducing susceptibility to electrophilic attacks (e.g., ozone) compared to alkyl-substituted derivatives .
Reaction Kinetics and Ozonolysis Pathways
Imidazole vs. Pyrazole vs. Pyrrole
- Mechanistic Insight: Substituents on benzimidazoles influence reaction pathways. However, steric hindrance from substituents may reduce reactivity compared to unsubstituted imidazoles .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Ethyl-5-methyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine with carbonyl compounds under acidic or catalytic conditions. For example, substituent introduction (e.g., ethyl and methyl groups) can be achieved via alkylation or nucleophilic substitution. Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (reflux conditions for faster kinetics), and catalysts (e.g., SiO₂ nanoparticles for enhanced efficiency) . Reaction monitoring via TLC and purification via column chromatography are standard. Yield improvements may require stoichiometric control of reagents and inert atmospheres to prevent side reactions .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 7.2–8.3 ppm for benzimidazole ring), ethyl group protons (triplet at δ 1.2–1.5 ppm for -CH₂CH₃), and methyl groups (singlet at δ 2.3–2.6 ppm). Coupling patterns distinguish substituent positions .
- FTIR : Stretching vibrations for C=N (1618–1630 cm⁻¹), aromatic C=C (1492–1500 cm⁻¹), and aliphatic C-H (2925 cm⁻¹ for methyl/ethyl groups) confirm functional groups .
- HRMS : Exact mass analysis (e.g., m/z 208.10 for C₁₀H₁₂N₂) validates molecular formula .
Q. What computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-311++G(d,p) basis sets optimizes geometry and calculates HOMO-LUMO gaps to assess reactivity. Solvent effects are modeled via polarizable continuum models (PCM). Software like Gaussian or ORCA generates electrostatic potential maps to identify nucleophilic/electrophilic sites .
Advanced Research Questions
Q. How do substituent variations (e.g., ethyl, methyl) influence the biological activity of benzimidazole derivatives?
- Methodological Answer : Substituents modulate lipophilicity (logP), electronic effects, and steric hindrance. For example:
- Ethyl groups : Enhance membrane permeability via increased hydrophobicity.
- Methyl groups : Stabilize the benzimidazole ring via electron-donating effects, improving binding to targets like EGFR .
- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., EGFR kinase domain). ADMET predictions (SwissADME) assess pharmacokinetic properties .
Q. What catalytic mechanisms enhance the synthesis of benzimidazoles, and how do they compare?
- Methodological Answer :
- Homogeneous Catalysis : Pd-based catalysts enable C-H activation for fused benzimidazole systems (e.g., imidazo[2,1-c][1,4]benzodiazepines), offering high regioselectivity but requiring inert conditions .
- Heterogeneous Catalysis : Nano-SiO₂ provides acidic sites for cyclocondensation, improving yields (~85–90%) and enabling recyclability. Mechanistic studies via in situ FTIR or NMR track intermediate formation .
- Comparative Efficiency : Heterogeneous catalysts reduce purification steps but may require higher temperatures. Homogeneous systems offer finer control over stereochemistry .
Q. How can DFT resolve contradictions in experimental vs. theoretical vibrational spectra?
- Methodological Answer : Discrepancies in IR/Raman peaks (e.g., C=N stretching) arise from solvent effects or crystal packing. DFT simulations with explicit solvent models (e.g., water/DMSO) align better with experimental data. Scaling factors (0.96–0.98) adjust for anharmonicity . For solid-state spectra, periodic boundary conditions (PBE functional) model crystal lattice effects .
Methodological Challenges and Solutions
Q. How to address low yields in benzimidazole synthesis?
- Solution :
- Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
- Optimize stoichiometry via Design of Experiments (DoE) to identify critical factors (e.g., reagent ratio, temperature) .
Q. What strategies validate molecular docking results for benzimidazole derivatives?
- Solution :
- Cross-validate with experimental IC₅₀ values from enzyme inhibition assays (e.g., EGFR kinase assays).
- Perform molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories.
- Compare binding poses with co-crystallized ligands in PDB structures (e.g., 1M17 for EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
